Naugard XL-1

Overview

Description

Naugard XL-1 is a stabilizer used in various applications to enhance the durability and longevity of materials. In the context of hot melt adhesives, it acts as a metal deactivator and phenolic antioxidant. The substance is particularly effective in preventing the thermal oxidation of materials such as ethylene-propylene copolymers, which are essential components of hot melt adhesives used for binding books. The addition of this compound to these adhesives significantly improves their thermooxidative stability, making it a valuable additive in the production of hot melt adhesives .

Synthesis Analysis

While the provided papers do not detail the synthesis of this compound, its role in the synthesis of other materials is evident. For instance, it is used as a stabilizer in the grafting process of acrylic acid onto ethylene-propylene copolymers. This process enhances the copolymer's properties, making it suitable for use as a hot melt adhesive. The presence of this compound during this synthesis process ensures that the material maintains its stability and does not degrade due to oxidation .

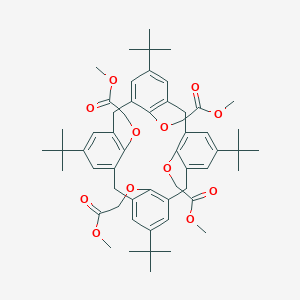

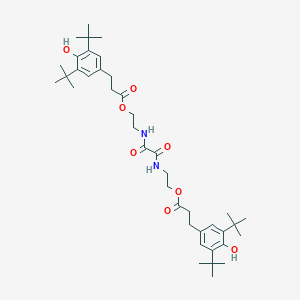

Molecular Structure Analysis

This compound, known chemically as 2,2'-oxamidobis[ethyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate], has a molecular structure that includes phenolic groups, which are known for their antioxidant properties. These groups are likely responsible for its effectiveness as a stabilizer, as they can neutralize free radicals and prevent oxidative degradation of materials .

Chemical Reactions Analysis

The antioxidant properties of this compound suggest that it participates in chemical reactions that involve the scavenging of free radicals. This would prevent the propagation of oxidation reactions in the materials it is meant to protect. The exact mechanisms of these reactions are not detailed in the provided papers, but the effectiveness of this compound in preventing thermooxidative degradation is well documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its role as an effective stabilizer in various materials. Its compatibility with ethylene-propylene copolymers and its ability to withstand high temperatures without losing efficacy are particularly important for its application in hot melt adhesives. Additionally, a subchronic feeding study in beagle dogs showed that this compound did not exhibit any treatment-related toxic or pathological effects at various dose levels, indicating its safety under the conditions tested .

Relevant Case Studies

The study involving beagle dogs provides insight into the safety profile of this compound when ingested at different concentrations. Over the course of the study, variables such as body weight gain, food consumption, organ weight, and various other health indicators were monitored. The absence of treatment-related effects at any dose level suggests that this compound is non-toxic under the conditions of the study, which is an important consideration for its use in consumer products .

Scientific Research Applications

1. Toxicological Studies

Naugard XL-1 has been the subject of toxicological studies to assess its effects when consumed. In a subchronic feeding study conducted on beagle dogs, this compound was administered at varying levels. The study monitored body weight, organ weight, hematological, clinical chemical, and urine analysis data, along with ophthalmic, gross, and histopathological examinations. The findings indicated no treatment-related effects in animals exposed to this compound at any dose level (Jonmaire, Sowinski, Gephart, & Becci, 1985).

2. Application in Polymer Science

This compound has been utilized in various studies related to polymer science. For instance, its effects on the thermal oxidation of mixtures used as hot melt adhesives have been evaluated, demonstrating its efficiency as a thermooxidative stabilizer (Rychlý et al., 2020). Additionally, the influence of this compound, among other metal deactivators, on the photo-oxidation of nylon 6,6 film was examined, revealing its effectiveness in inhibiting the photo-sensitizing effect of iron (Allen, Harrison, Ledward, & Follows, 1989).

3. Enhancing Materials' Properties

Research has also focused on the synergistic behavior of this compound with other antioxidants in materials like high-density polyethylene (HDPE). These studies explore how different stabilizers interact and their impact on the material's properties under various conditions (Chirinos-Padron, Hernández, Allen, Vasilion, Marshall, & Poortere, 1987).

4. Wastewater Treatment Studies

This compound has been investigated in the context of wastewater treatment. Studies have looked into the electrolytic treatment of industrial effluent containing Naugard Q (related to this compound), evaluating its biodegradability and molecular structure changes post-treatment (Inazaki et al., 2010).

5. Biodiesel Stabilization

In the field of renewable energy, this compound has been explored as a stabilizer for biodiesel. Research on stabilizing sunflower biodiesel with synthetic antioxidant blends, including this compound, has highlighted its potential to enhance biodiesel's oxidative stability (Westhuizen & Focke, 2018).

Mechanism of Action

Naugard XL-1, also known as (Oxalylbis(azanediyl))bis(ethane-2,1-diyl) bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate), is a unique compound with a dual function as an antioxidant and a metal deactivator . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of this compound are metallic ions present in various systems, particularly in polyolefins and polystyrenics . These ions often originate from residual polymer catalysts, inorganic pigments, or mineral-filled polymers .

Mode of Action

This compound functions by deactivating these metallic ions, thereby preventing them from interfering with the system . In addition to this, it also acts as an antioxidant, providing protection against oxidative degradation .

Biochemical Pathways

It is known that the compound’s antioxidant activity helps to prevent oxidative damage, while its metal deactivation function prevents interference from metallic ions .

Pharmacokinetics

It is known that the compound has high solubility, which could potentially influence its bioavailability .

Result of Action

The dual functionality of this compound results in enhanced protection of the system. By deactivating metallic ions and acting as an antioxidant, it helps to maintain the integrity and functionality of the system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, extended storage at elevated temperatures or exposure to direct heat could decrease the product’s shelf life .

Safety and Hazards

Work areas should be sufficiently ventilated to minimize dust exposure . Closed handling systems should be protected against possible dust explosions, and dust accumulation on building or equipment surfaces should be avoided . Personal contact should be avoided. Impervious gloves and goggles should be worn when handling . It may be irritating to eyes and skin, and may be harmful if absorbed through the skin, inhaled, or swallowed .

properties

IUPAC Name |

2-[[2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylamino]-2-oxoacetyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60N2O8/c1-37(2,3)27-21-25(22-28(33(27)45)38(4,5)6)13-15-31(43)49-19-17-41-35(47)36(48)42-18-20-50-32(44)16-14-26-23-29(39(7,8)9)34(46)30(24-26)40(10,11)12/h21-24,45-46H,13-20H2,1-12H3,(H,41,47)(H,42,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWDLAHVJDUQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCNC(=O)C(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052450 | |

| Record name | 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

70331-94-1 | |

| Record name | 2,2′-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70331-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naugard XL-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070331941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-dioxoethylene)bis(iminoethylene) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

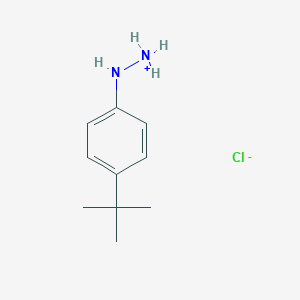

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

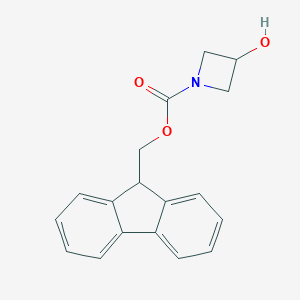

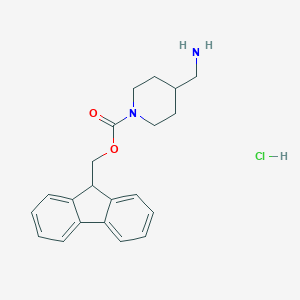

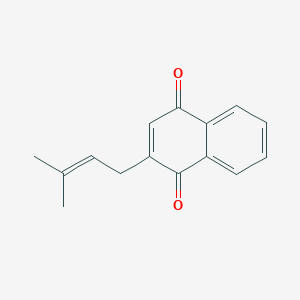

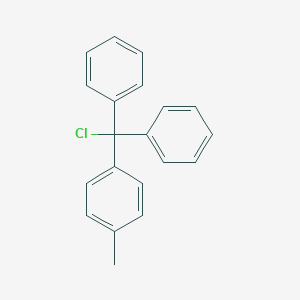

Feasible Synthetic Routes

Q & A

Q1: What were the key findings of the subchronic feeding study of Naugard XL-1 in beagle dogs?

A1: The study found no observable adverse effects in beagle dogs even at high doses of this compound. The researchers examined a range of health parameters, including body weight, food consumption, organ weight, blood counts, blood chemistry, urine composition, and conducted ophthalmic, gross, and histopathological examinations. Across all these measures, there were no statistically significant differences between the dogs fed this compound and the control group. This suggests that this compound exhibits a favorable safety profile in this animal model under the study's conditions. []

Q2: What is the significance of these findings in the context of this compound's potential applications?

A2: While this study focuses on safety and toxicology, the absence of observable adverse effects across a range of doses is a positive indicator for its potential use in various applications. This information is particularly valuable during the early stages of product development where understanding a compound's safety profile is crucial. Further research, including long-term studies, will be essential to comprehensively evaluate this compound's safety profile for different applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.